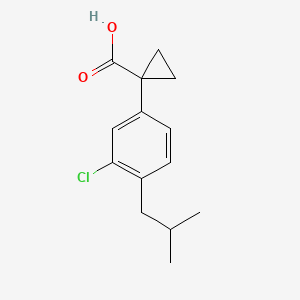
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is a chemical compound with a unique structure that includes a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and isobutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- typically involves the reaction of cyclopropanecarboxylic acid with 3-chloro-4-isobutylphenyl derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclopropanecarboxylic acid chloride reacts with 3-chloro-4-isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the phenyl ring substitution.
1-(2-Chlorophenyl)cyclopropanecarboxylic acid: Similar structure with a chlorine atom on the phenyl ring but different substitution pattern.
1-(3-Chlorophenyl)cyclopropanecarboxylic acid: Similar structure with a chlorine atom on the phenyl ring but without the isobutyl group.
Uniqueness
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and isobutyl groups can enhance its interactions with molecular targets and improve its solubility and stability .
生物活性
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is C12H14ClO2. It features a cyclopropane ring with a carboxylic acid group and a substituted phenyl group. The presence of chlorine and isobutyl groups contributes to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 228.69 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 26961-91-1 |
Research indicates that this compound exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. Additionally, it has been noted for its potential in modulating metabolic pathways related to glucose metabolism and lipid profiles.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that derivatives of cyclopropanecarboxylic acids can alleviate inflammation and pain. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders .
- Metabolic Regulation : The compound has been investigated for its role in regulating blood sugar levels, suggesting potential applications in managing diabetes .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity .
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of cyclopropanecarboxylic acid derivatives resulted in a significant reduction in inflammatory markers. The results indicated a decrease in prostaglandin levels, supporting the compound's role as a COX inhibitor.
Case Study 2: Metabolic Impact
In another study focusing on diabetic rats, treatment with the compound led to improved glucose tolerance and reduced insulin resistance. The findings suggest that the compound may enhance metabolic health through modulation of key metabolic pathways.
Table 2: Summary of Biological Activities
特性
CAS番号 |
26961-91-1 |
|---|---|
分子式 |
C14H17ClO2 |
分子量 |
252.73 g/mol |
IUPAC名 |
1-[3-chloro-4-(2-methylpropyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H17ClO2/c1-9(2)7-10-3-4-11(8-12(10)15)14(5-6-14)13(16)17/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
InChIキー |
BXEAQQJRMLUDOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=C(C=C1)C2(CC2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















